molecular formula C12H7FN2S B3120329 6-Fluoro-2-(2-pyridylthio)benzenecarbonitrile CAS No. 262433-36-3

6-Fluoro-2-(2-pyridylthio)benzenecarbonitrile

Cat. No.: B3120329
CAS No.: 262433-36-3
M. Wt: 230.26 g/mol
InChI Key: AKYNEJFEYYFJGU-UHFFFAOYSA-N
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Description

6-Fluoro-2-(2-pyridylthio)benzenecarbonitrile is a chemical compound with the molecular formula C12H7FN2S and a molecular weight of 230.26 g/mol . It is characterized by the presence of a fluorine atom, a pyridylthio group, and a benzenecarbonitrile moiety. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-(2-pyridylthio)benzenecarbonitrile typically involves the reaction of 6-fluorobenzonitrile with 2-mercaptopyridine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(2-pyridylthio)benzenecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Fluoro-2-(2-pyridylthio)benzenecarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(2-pyridylthio)benzenecarbonitrile is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The fluorine atom and pyridylthio group may play crucial roles in binding to these targets, thereby modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-2-(2-thienylthio)benzenecarbonitrile
  • 6-Fluoro-2-(2-pyridylthio)benzamide
  • 6-Fluoro-2-(2-pyridylthio)benzaldehyde

Uniqueness

6-Fluoro-2-(2-pyridylthio)benzenecarbonitrile is unique due to the presence of both a fluorine atom and a pyridylthio group, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential interactions with molecular targets, making it a valuable compound in research and development .

Properties

IUPAC Name

2-fluoro-6-pyridin-2-ylsulfanylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2S/c13-10-4-3-5-11(9(10)8-14)16-12-6-1-2-7-15-12/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYNEJFEYYFJGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SC2=CC=CC(=C2C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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